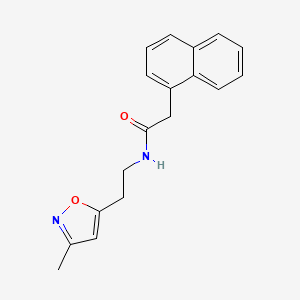

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide: is an organic compound that features a unique combination of functional groups, including an isoxazole ring, a naphthalene moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-11-16(22-20-13)9-10-19-18(21)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,11H,9-10,12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOLQTRDWQPLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bond, which can be achieved by reacting the intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction of the isoxazole ring can yield an amine derivative, which may have different biological properties.

Substitution: The aromatic rings (naphthalene and isoxazole) can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds. This suggests potential applications in treating bacterial infections .

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer drug candidate.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the naphthalene moiety can engage in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(2-naphthyl)acetamide: Similar structure but with a different substitution pattern on the naphthalene ring.

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy-substituted phenyl group.

Uniqueness

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the isoxazole ring and the naphthalene moiety, which can result in distinct chemical and biological properties. The presence of the naphthalene group may enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially leading to higher potency and selectivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique characteristics

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 1421482-85-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.3 g/mol

- Structure : The compound features a naphthalene moiety and a methylisoxazole group, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 3-methylisoxazole and naphthalene derivatives under controlled conditions. Various synthetic routes have been explored, including transition metal-catalyzed reactions that facilitate the introduction of heteroaryl groups into naphthalene frameworks .

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The minimal inhibitory concentrations (MICs) against various bacterial strains have been documented:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 64 |

| This compound | Staphylococcus aureus | 32 |

| This compound | Bacillus subtilis | 16 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of this compound can exhibit anticancer properties. For example, in vitro studies demonstrated selective cytotoxicity against human lung adenocarcinoma cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including oxidative stress and DNA damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell growth.

- Receptor Interaction : It may interact with neurotransmitter receptors, potentially providing neuroprotective effects.

- Oxidative Stress Modulation : By inducing oxidative stress in target cells, it can lead to apoptosis in cancer cells while affecting microbial metabolism.

Case Studies

A notable study evaluated the efficacy of this compound in a mouse model of bacterial infection. The results showed a significant reduction in bacterial load compared to control groups, indicating its potential as an effective therapeutic agent .

Another clinical investigation focused on its anticancer properties, revealing that treatment with this compound led to a marked decrease in tumor size in xenograft models of lung cancer .

Q & A

Q. Q: What are the standard synthetic routes for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide, and how is the product characterized?

A: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the isoxazole ring via cyclization of hydroxylamine derivatives with diketones or via 1,3-dipolar cycloaddition .

- Step 2: Coupling the isoxazole moiety to the naphthalene-acetamide backbone using amide bond-forming reagents (e.g., EDCI/HOBt) or nucleophilic substitution under reflux conditions .

- Characterization:

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity, with aromatic protons (δ 7.2–8.5 ppm) and isoxazole protons (δ 6.2–6.5 ppm) as key markers .

- Mass spectrometry (HRMS) to validate molecular weight .

- IR spectroscopy to identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can researchers optimize reaction yields when synthesizing intermediates with unstable isoxazole rings?

A: Key strategies include:

- Temperature control: Maintain ≤60°C during cyclization to prevent ring decomposition .

- Catalyst selection: Use copper(I) catalysts (e.g., CuI) to accelerate 1,3-dipolar cycloaddition while minimizing side reactions .

- Solvent systems: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while mixed solvents (e.g., t-BuOH/H₂O) improve regioselectivity .

- In-line monitoring: Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .

Biological Activity Assessment

Q. Q: What methodological frameworks are used to evaluate the compound’s potential antimicrobial activity?

A:

- In vitro assays:

- MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics: Assess bactericidal activity over 24 hours .

- Mechanistic studies:

- Enzyme inhibition: Screen for binding to bacterial enoyl-ACP reductase using fluorescence quenching .

- Membrane disruption: Utilize SYTOX Green uptake assays to detect permeability changes .

Data Contradictions in Spectroscopic Analysis

Q. Q: How should researchers resolve discrepancies in NMR data for naphthalene-acetamide derivatives?

A: Common issues and solutions:

- Signal splitting: Aromatic proton splitting (e.g., δ 7.4–7.8 ppm) may arise from conformational isomers. Use variable-temperature NMR to identify dynamic effects .

- Impurity peaks: Compare experimental ¹³C NMR with computational predictions (e.g., DFT calculations) to distinguish byproducts .

- Solvent artifacts: Ensure deuterated solvents (e.g., DMSO-d₆) are free from residual protons, which can obscure key signals .

Advanced Structural Modifications

Q. Q: What strategies are effective for designing analogs with enhanced pharmacokinetic properties?

A:

- Bioisosteric replacement: Substitute the naphthalene ring with bicyclic heteroaromatics (e.g., quinoline) to improve solubility .

- Prodrug approaches: Introduce hydrolyzable groups (e.g., esters) at the acetamide nitrogen to enhance bioavailability .

- SAR studies: Systematically modify the isoxazole’s methyl group to balance potency and metabolic stability .

Stability and Degradation Analysis

Q. Q: What accelerated stability testing methods are recommended for this compound?

A:

- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways .

- HPLC-MS analysis: Monitor degradation products (e.g., hydrolyzed acetamide or oxidized isoxazole) and quantify using peak area normalization .

- Kinetic modeling: Apply the Arrhenius equation to predict shelf life under standard storage conditions .

Computational Modeling for Target Interaction

Q. Q: How can molecular docking elucidate the compound’s interaction with therapeutic targets?

A:

- Target selection: Prioritize proteins with structural homology to known isoxazole-binding enzymes (e.g., COX-2 or kinases) .

- Docking protocols: Use AutoDock Vina with AMBER force fields to simulate binding poses, focusing on hydrogen bonds with the acetamide carbonyl and hydrophobic interactions with the naphthalene ring .

- Validation: Cross-reference docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Handling Air-Sensitive Intermediates

Q. Q: What precautions are critical when synthesizing intermediates prone to oxidation?

A:

- Inert atmosphere: Perform reactions under nitrogen/argon using Schlenk lines or gloveboxes .

- Stabilizing agents: Add radical scavengers (e.g., BHT) to prevent autoxidation of the naphthalene ring .

- Low-temperature storage: Preserve intermediates at –20°C in amber vials to minimize light-induced degradation .

Reproducibility Challenges in Scale-Up

Q. Q: How can batch-to-batch variability be minimized during large-scale synthesis?

A:

- Process analytical technology (PAT): Implement real-time FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) .

- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate) .

- Purification consistency: Standardize column chromatography gradients or crystallization solvents (e.g., ethanol/water mixtures) .

Toxicological Profiling

Q. Q: What in vitro models are suitable for preliminary toxicity screening?

A:

- Cytotoxicity assays: Use HepG2 (liver) and HEK293 (kidney) cell lines with MTT or resazurin-based viability tests .

- Genotoxicity: Perform Ames tests (bacterial reverse mutation) and comet assays to detect DNA damage .

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.